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Compound of Interest

Compound Name:
Methanesulfonic acid, (1R)-1-

methylpropyl ester

CAS No.: 66194-68-1

Cat. No.: B1295519 Get Quote

Abstract & Strategic Overview
The stereochemical inversion of secondary alkyl sulfonates, such as sec-butyl

methanesulfonate (2-butyl mesylate), presents a classic yet non-trivial challenge in organic

synthesis. While primary sulfonates undergo rapid SN2 displacement, secondary substrates

reside in a "reactivity valley" where steric hindrance retards nucleophilic attack, allowing

competitive E2 elimination to dominate—particularly with basic nucleophiles.

This Application Note provides validated protocols for the clean stereoinversion of sec-butyl

methanesulfonate. We focus on two high-fidelity pathways:

Cesium Acetate Displacement (The Torisawa/Effenberger Method): The gold standard for

converting a mesylate to an inverted alcohol (via an ester intermediate).

Finkelstein Iodination: Conversion to the inverted alkyl iodide for subsequent coupling.

Key Technical Constraint: To achieve high Enantiomeric Excess (ee), the reaction conditions

must rigorously suppress the E2 pathway (yielding 2-butene) and the SN1 pathway (yielding

racemates).
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The transformation relies on the Walden Inversion, a concerted SN2 mechanism.[1][2][3] The

nucleophile attacks the antibonding orbital (

) of the C-O bond from the backside, inverting the tetrahedron geometry.[1][3]

Critical Process Parameters (CPPs)
Nucleophile Basicity: Must be low (

of conjugate acid < 13) to prevent E2 elimination. Acetate and Iodide are ideal; Hydroxide
and Alkoxides are forbidden.

Solvent Polarity: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the

cation (Cs

, Na

) while leaving the anion "naked" and highly reactive.

The "Cesium Effect": Cesium acetate (CsOAc) is superior to sodium or potassium acetate in

non-polar or semi-polar solvents due to the large ionic radius of Cs

, which minimizes tight ion-pairing, effectively increasing the nucleophilicity of the acetate
ion.

Pathway Visualization
The following diagram illustrates the stereochemical course from (R)-2-butanol to (S)-2-butanol

via the mesylate.
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Figure 1: The stereochemical workflow. Note that the inversion event occurs strictly during the

displacement of the mesylate by the acetate.
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Protocol A: Cesium Acetate Inversion (O-
Nucleophile)
This protocol is preferred when the objective is to invert a chiral alcohol. It utilizes the high

solubility and reactivity of Cesium Acetate in organic solvents to effect displacement without

promoting elimination.

Materials
Substrate:sec-Butyl methanesulfonate (1.0 equiv)

Reagent: Cesium Acetate (CsOAc) (1.5 – 2.0 equiv)

Solvent: Anhydrous DMF or a Toluene/DMF (4:1) mixture.

Additives: 18-Crown-6 (0.1 equiv) – Optional, enhances rate in Toluene.

Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Purge with Nitrogen or Argon.

Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous DMF (20 mL).

Note: If using Toluene/DMF, dissolve the mesylate in Toluene first, then add the DMF.

Reagent Addition: Add Cesium Acetate (15-20 mmol) in a single portion. The mixture may

appear as a suspension initially.

Reaction: Heat the mixture to 80°C.

Why 80°C? Lower temperatures (<50°C) result in sluggish kinetics for secondary centers.

Higher temperatures (>100°C) significantly increase the rate of E2 elimination (formation

of 2-butene).

Monitoring: Monitor by GC-MS or TLC (Visualize with KMnO4; mesylates are often UV

inactive, but the ester product may be visible). Reaction time is typically 12–24 hours.
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Workup:

Cool to room temperature.

Dilute with Water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

Caution: DMF can partition into the organic phase; wash organic layers thoroughly with

water and saturated LiCl solution.

Dry over MgSO4, filter, and concentrate.

Hydrolysis (To obtain Alcohol): Treat the crude acetate with K2CO3 (2.0 equiv) in Methanol

at room temperature for 2 hours.

Expected Results
Parameter Specification

Yield (Ester Step) 75 – 85%

Elimination Byproduct < 10% (2-butene)

ee Conservation > 96% (Clean Inversion)

Protocol B: Finkelstein Iodination (Halogen
Nucleophile)
This protocol converts the mesylate to the inverted alkyl iodide. Iodide is an excellent

nucleophile (soft) and a poor base, making it ideal for suppressing elimination.

Materials
Substrate:sec-Butyl methanesulfonate (1.0 equiv)

Reagent: Sodium Iodide (NaI) (2.0 – 3.0 equiv)

Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK).

Step-by-Step Methodology
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Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous Acetone (30 mL).

Optimization: Use MEK (boiling point 80°C) instead of acetone (boiling point 56°C) if the

reaction is too slow.

Reagent Addition: Add NaI (30 mmol). NaI is soluble in acetone, but the byproduct (NaOMs)

is insoluble.

Reaction: Heat to reflux under Nitrogen.

Visual Indicator: The precipitation of a white solid (Sodium Methanesulfonate) indicates

reaction progress.

Workup:

Cool the mixture and filter off the solid NaOMs precipitate.

Concentrate the filtrate.

Redissolve residue in Ether/Pentane and wash with 10% Na2S2O3 (to remove free

iodine) and water.

Purification: Distillation (for volatile halides) or flash chromatography.

Comparative Analysis of Conditions
The following table summarizes why specific reagents are chosen over others for this specific

substrate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Variable Recommended Avoid Scientific Rationale

Nucleophile

Acetate (OAc⁻),

Iodide (I⁻), Azide

(N₃⁻)

Hydroxide (OH⁻),

Alkoxide (OR⁻)

Strong bases trigger

E2 elimination on

secondary carbons.[4]

Weak bases/strong

nucleophiles favor

SN2.[4]

Cation Cesium (Cs⁺) Lithium (Li⁺)

Cs⁺ forms "loose" ion

pairs, increasing anion

reactivity. Li⁺ forms

tight aggregates,

slowing SN2.

Solvent DMF, DMSO, NMP
Water, Methanol,

Ethanol

Protic solvents solvate

the nucleophile

(reducing reactivity)

and promote SN1

(racemization).

Leaving Group Mesylate (-OMs) Chloride (-Cl)

Mesylate is a superior

leaving group (

of conjugate acid ~

-1.9) compared to Cl,

essential for

overcoming steric

hindrance.

Troubleshooting & QC
Issue: Low Yield / High Elimination

Diagnosis: The reaction smells of olefins (gaseous butenes).

Solution: Lower the reaction temperature by 10°C. Ensure the reaction is strictly anhydrous

(water can act as a base/nucleophile). Switch from NaOAc to CsOAc.
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Issue: Racemization (Low ee)
Diagnosis: Chiral GC shows both enantiomers.

Solution: This indicates an SN1 pathway is competing.

Ensure solvent is polar aprotic (DMF) not protic.

Increase nucleophile concentration to favor the bimolecular (SN2) kinetics.

Verify the starting mesylate was not racemized during preparation (keep mesylation <

0°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Butyl Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295519#reaction-conditions-for-stereoinversion-
with-sec-butyl-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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